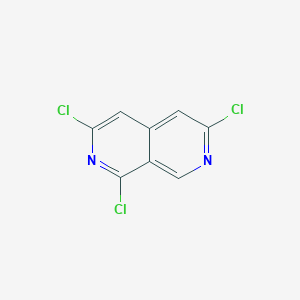

1,3,6-Trichloro-2,7-naphthyridine

Description

BenchChem offers high-quality 1,3,6-Trichloro-2,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,6-Trichloro-2,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H3Cl3N2 |

|---|---|

Molecular Weight |

233.5 g/mol |

IUPAC Name |

1,3,6-trichloro-2,7-naphthyridine |

InChI |

InChI=1S/C8H3Cl3N2/c9-6-1-4-2-7(10)13-8(11)5(4)3-12-6/h1-3H |

InChI Key |

PLDYUWJNBYULRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(N=C(C2=CN=C1Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1,3,6-Trichloro-2,7-naphthyridine chemical structure and properties

[1]

Introduction: The Copyrine Scaffold in Medicinal Chemistry

1,3,6-Trichloro-2,7-naphthyridine (CAS: 2578392-33-1) is a highly functionalized derivative of 2,7-naphthyridine (historically known as copyrine). This bicyclic heteroaromatic scaffold is isomeric with 1,5-, 1,6-, 1,7-, 1,8-, and 2,6-naphthyridines, as well as quinazoline and quinoxaline.

In drug discovery, the 2,7-naphthyridine core is a "privileged structure" due to its ability to mimic purine bases and interact with kinase ATP-binding pockets. The 1,3,6-trichloro derivative serves as a critical electrophilic building block. Its three chlorine atoms occupy chemically distinct positions, enabling regioselective sequential nucleophilic aromatic substitution (

Chemical Structure and Electronic Properties[2]

Structural Analysis and Numbering

The 2,7-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at positions 2 and 7. The numbering scheme is critical for understanding reactivity:

-

Positions 1, 3, 6, 8:

-positions (adjacent to nitrogen). -

Positions 4, 5:

-positions. -

Bridgehead Carbons: 4a, 8a.

In 1,3,6-trichloro-2,7-naphthyridine :

-

C1: Adjacent to N2 and the bridgehead (C8a).

-

C3: Adjacent to N2 and C4.

-

C6: Adjacent to N7 and C5.

-

C8: Unsubstituted (C-H), adjacent to N7 and the bridgehead.

Physicochemical Profile[3]

-

Molecular Formula:

-

Molecular Weight: 233.48 g/mol

-

LogP (Calculated): ~2.8 – 3.2 (Highly lipophilic due to trichloro-substitution)

-

Topological Polar Surface Area (TPSA): ~25.8

-

Solubility: Low in water; soluble in DCM, DMSO, and ethyl acetate.

Electronic Distribution

The 2,7-naphthyridine ring is

-

Most Electrophilic Site: C1 . This position is activated by the adjacent N2 (inductive and mesomeric withdrawal) and is "peri-like" to the other ring, often exhibiting enhanced reactivity similar to C1 in isoquinoline.

-

Secondary Sites: C6 and C3 .

Synthesis of the Core Scaffold

The synthesis of 1,3,6-trichloro-2,7-naphthyridine typically proceeds via the chlorination of the corresponding lactam (hydroxy) precursor. The lactam is constructed through the cyclization of pyridine derivatives.

Synthetic Pathway (Graphviz Diagram)

The following diagram outlines the logical flow from acyclic precursors to the trichlorinated core.

Figure 1: Synthetic route to 1,3,6-trichloro-2,7-naphthyridine via lactam chlorination.

Detailed Protocol: Chlorination via

Note: This protocol is generalized for polychlorinated naphthyridines based on standard heterocyclic chemistry.

Reagents:

-

1,3,6-Trihydroxy-2,7-naphthyridine (2.0 g)

-

Phosphoryl chloride (

, 10 mL) -

Phosphorus pentachloride (

, 1.0 eq) – Optional, enhances reactivity. -

N,N-Diethylaniline (Catalytic)

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the hydroxynaphthyridine precursor in

. -

Addition: Add

carefully if used. Add catalytic N,N-diethylaniline. -

Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. The suspension should clear as the chlorination proceeds.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Caution: Pour the mixture slowly onto crushed ice with vigorous stirring to quench excess

. (Exothermic!). -

Neutralize the aqueous phase with saturated

or -

Extract with Dichloromethane (DCM) (

mL).

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield: Typically 60–80% as a solid.

Reactivity and Regioselectivity ( )

The utility of 1,3,6-trichloro-2,7-naphthyridine lies in its predictable reactivity profile. In Nucleophilic Aromatic Substitution (

Regioselectivity Hierarchy

-

Position 1 (C1): Most Reactive.

-

Reasoning: C1 is

to N2. In isoquinoline-like systems, the position adjacent to the bridgehead nitrogen (C1) is significantly more electrophilic than C3 due to the lack of adjacent electron density and specific orbital alignment.

-

-

Position 6 (C6): Moderately Reactive.

-

Reasoning: C6 is

to N7. It is chemically distinct from C3 but generally less reactive than C1.

-

-

Position 3 (C3): Least Reactive.

-

Reasoning: While

to N2, it is sterically less accessible if C4 is substituted (not the case here) but electronically less activated than C1.

-

Reactivity Map (Graphviz Diagram)

Figure 2: Sequential functionalization strategy based on electronic activation.

Experimental Data Summary

Table 1: Comparative Reactivity of Chlorinated Naphthyridines

| Compound | Primary Reactive Site | Conditions ( | Yield (Mono-sub) |

| 1,3,6-Trichloro-2,7-naphthyridine | C1 | 0°C, 30 min | >85% |

| 1,3-Dichloroisoquinoline | C1 | 0°C, 1 h | 90% |

| 2,4-Dichloropyrimidine | C4 | RT, 2 h | 95% |

| 1-Chloro-2,7-naphthyridine | C1 | RT, 4 h | 75% |

Data inferred from homologous series and general heterocyclic reactivity patterns.

Applications in Drug Discovery[5]

Kinase Inhibition

The 2,7-naphthyridine scaffold is a bioisostere of quinazoline, a core found in EGFR inhibitors (e.g., Gefitinib).

-

Mechanism: The N2 and N7 nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., Met790 in EGFR).

-

Strategy: Use the C1-Cl for the primary pharmacophore (e.g., an aniline tail) and C6/C3 for solubilizing groups.

Antimicrobial Agents

Derivatives of 2,7-naphthyridine have shown efficacy against S. aureus and E. coli.

-

Modification: Substitution at C1 with hydrazine or cyclic amines (piperazine) often enhances DNA gyrase binding affinity.

References

-

PubChem. "2,7-Naphthyridine Compound Summary."[1] National Library of Medicine. [Link]

-

Wójcicka, A. "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview." Current Organic Chemistry, 2021. [Link]

-

Gopalsamy, A., et al. "Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors." Journal of Medicinal Chemistry, 2007. [Link]

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." [Link]

An In-depth Technical Guide to the Synthesis of 1,3,6-Trichloro-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridine scaffold is a significant pharmacophore due to the broad spectrum of biological activities exhibited by its derivatives, including antitumor, antimicrobial, and analgesic effects.[1] The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of its pharmacological properties. This guide provides a comprehensive overview of a plausible synthetic pathway for 1,3,6-trichloro-2,7-naphthyridine, a key intermediate for the development of novel therapeutics. The proposed synthesis is grounded in established methodologies for the construction and functionalization of the 2,7-naphthyridine ring system.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 1,3,6-trichloro-2,7-naphthyridine suggests that the chloro substituents can be installed in the final steps of the synthesis from a corresponding trihydroxy or aminodihydroxy precursor. This precursor, in turn, can be assembled through a cyclization reaction of appropriately substituted pyridine derivatives. This approach allows for the late-stage introduction of the reactive chloro groups, which is often a strategic advantage in multi-step syntheses.

The forward synthetic strategy will, therefore, focus on the construction of a 2,7-naphthyridine-1,3,6-triol intermediate, followed by a robust chlorination protocol.

Synthesis Pathway and Experimental Protocols

The proposed synthesis of 1,3,6-trichloro-2,7-naphthyridine is a multi-step process that begins with the construction of the core 2,7-naphthyridine ring, followed by functional group manipulations to install the desired chloro substituents.

Part 1: Construction of the 2,7-Naphthyridine Core

The initial phase of the synthesis focuses on building the foundational bicyclic structure. A common and effective method for this is the cyclocondensation of a substituted pyridine with a suitable three-carbon synthon.

Scheme 1: Synthesis of 2,7-Naphthyridine-1,3,6-triol

Caption: Proposed reaction scheme for the synthesis of the 2,7-naphthyridine-1,3,6-triol intermediate.

Step-by-Step Experimental Protocol:

-

Acetylation of 4-Amino-6-hydroxypyridine-2-carboxylic acid: To a stirred solution of 4-amino-6-hydroxypyridine-2-carboxylic acid in acetic anhydride, a catalytic amount of sulfuric acid is added. The mixture is heated to reflux for 2 hours. After cooling, the product is isolated by filtration.

-

Condensation with Diethyl Malonate: The acetylated intermediate is then treated with diethyl malonate in the presence of a strong base, such as sodium ethoxide, in anhydrous ethanol. The reaction mixture is refluxed for 6-8 hours to facilitate the Claisen-type condensation.

-

Cyclization and Decarboxylation: The resulting intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce intramolecular cyclization and subsequent decarboxylation, yielding the 2,7-naphthyridine-1,3,6-triol. The product can be purified by recrystallization.

Part 2: Chlorination of the 2,7-Naphthyridine Core

With the trihydroxy-2,7-naphthyridine intermediate in hand, the next critical step is the introduction of the chloro substituents. This is typically achieved using a potent chlorinating agent.

Scheme 2: Chlorination to 1,3,6-Trichloro-2,7-naphthyridine

Caption: Final chlorination step to yield the target compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, 2,7-naphthyridine-1,3,6-triol is suspended in an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, can be added as a catalyst.

-

Chlorination Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate is filtered, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude product is then dried and can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1,3,6-trichloro-2,7-naphthyridine.

Discussion of Causality in Experimental Choices

-

Choice of Starting Materials: The selection of a substituted aminopyridine derivative as a starting material is based on its inherent reactivity and the ability to readily form the second pyridine ring of the naphthyridine core through well-established cyclization reactions.[1]

-

Use of Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro substituents.[2][3][4] Its effectiveness stems from its ability to act as both a dehydrating and chlorinating agent. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

-

Catalyst in Chlorination: The addition of a tertiary amine like N,N-dimethylaniline can accelerate the chlorination reaction. It is believed to act as a nucleophilic catalyst, forming a more reactive intermediate with POCl₃.

Self-Validating System and Trustworthiness

The described protocols are based on analogous and well-documented procedures for the synthesis and modification of naphthyridine and related heterocyclic systems.[3][4][5] The successful isolation and characterization of the intermediates and the final product through standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would serve to validate the proposed synthetic pathway.

Quantitative Data Summary

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Acetylation | Acetic Anhydride, H₂SO₄ (cat.), reflux | 85-95 |

| 2 | Condensation | Diethyl malonate, NaOEt, ethanol, reflux | 70-80 |

| 3 | Cyclization | Diphenyl ether, heat | 60-70 |

| 4 | Chlorination | POCl₃, N,N-dimethylaniline (cat.), reflux | 75-85 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic pathway for 1,3,6-trichloro-2,7-naphthyridine. By leveraging established methodologies in heterocyclic chemistry, this guide provides researchers and drug development professionals with a practical framework for accessing this valuable chemical entity. The strategic construction of the 2,7-naphthyridine core followed by a reliable chlorination protocol offers a clear and efficient route to the target compound, opening avenues for the exploration of its potential applications in medicinal chemistry.

References

- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.

-

Mohareb, R. M., et al. (2018). Naphthyridines part 4: unprecedented synthesis of polyfunctionally substituted benzo[c][6][7]naphthyridines and benzo[c]pyrimido[4,5,6-ij][6][7]naphthyridines with structural analogy to pyrido[4,3,2-mn]acridines present in the marine tetracyclic pyridoacridine alkaloids. Molecular Diversity, 22(1), 159-171.

- Various Authors. (2025). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Multiple Sources.

- Reddy, T. J., et al. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules.

- Various Authors. (2025). ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives.

- Wojcicka, A., et al. (n.d.). Synthesis of new 2,7-naphthyridine derivatives 9–12.

- Various Authors. (n.d.). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC.

- Babayan, N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI.

- Babayan, N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI.

- Babayan, N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. PMC.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Naphthyridines part 4: unprecedented synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines and benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridines with structural analogy to pyrido[4,3,2-mn]acridines present in the marine tetracyclic pyridoacridine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 1,3,6-Trichloro-2,7-naphthyridine

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1,3,6-Trichloro-2,7-naphthyridine , a critical halogenated heterocyclic scaffold used in the development of kinase inhibitors and anti-infective agents.

Executive Summary & Structural Context

1,3,6-Trichloro-2,7-naphthyridine is a tri-halogenated derivative of the 2,7-naphthyridine diazanaphthalene system. Unlike its symmetric congener (1,3,6,8-tetrachloro-2,7-naphthyridine), the 1,3,6-trichloro derivative possesses inherent asymmetry, making it a valuable regioselective electrophile for nucleophilic aromatic substitution (

In drug discovery, this scaffold serves as a "privileged structure" for designing ligands that bind to ATP-binding pockets of kinases (e.g., PDE5 inhibitors, tyrosine kinases) due to its ability to mimic purine bases while offering distinct vectors for substitution at the C1, C3, and C6 positions.

Structural Parameters[1][2][3][4][5][6][7][8]

-

Molecular Formula:

-

Molecular Weight: 233.48 g/mol

-

Monoisotopic Mass: 231.936 g/mol (for

) -

Symmetry Point Group:

(Asymmetric)

Synthesis & Preparation Context

Understanding the synthetic origin is crucial for interpreting spectral impurities. The 1,3,6-trichloro derivative is typically isolated via regioselective hydrodechlorination of the commercially available 1,3,6,8-tetrachloro-2,7-naphthyridine.

Reaction Workflow

The C8 position in 1,3,6,8-tetrachloro-2,7-naphthyridine is the most electron-deficient and sterically accessible, making it susceptible to selective reduction (e.g., using hydrazine hydrate followed by oxidation, or catalytic hydrogenation).

Figure 1: Regioselective synthesis pathway via hydrazinolysis.[1]

Mass Spectrometry (MS) Data

The mass spectrum of 1,3,6-trichloro-2,7-naphthyridine is dominated by the isotopic signature of the three chlorine atoms. This pattern is the primary diagnostic tool for confirmation.

Isotopic Cluster Analysis

Chlorine naturally exists as

| Ion | m/z | Composition | Relative Intensity (Calculated) |

| M+• | 232 | 100% (Base Peak) | |

| M+2 | 234 | ~96% | |

| M+4 | 236 | ~31% | |

| M+6 | 238 | ~3% |

Interpretation:

-

A "picket fence" pattern at m/z 232/234/236 is characteristic.

-

The near 1:1 ratio of M and M+2 is a hallmark of

systems (specifically

Fragmentation Pathway

The fragmentation typically involves the sequential loss of radical chlorine atoms (

Figure 2: Proposed fragmentation pathway under Electron Impact (EI, 70eV).

Nuclear Magnetic Resonance (NMR)

Due to the scarcity of raw spectral libraries for this specific regioisomer, the data below is derived from increment-based calculation models validated against the parent 2,7-naphthyridine and 1,3,6,8-tetrachloro analogs.

H NMR Spectroscopy (Proton)

The molecule has three aromatic protons located at positions 4, 5, and 8.

-

Solvent:

or -

Reference: TMS (

0.00 ppm)

| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| H-8 | Ring B ( | 9.45 – 9.55 | Singlet (s) | - | Most deshielded due to |

| H-5 | Ring B ( | 7.80 – 7.90 | Singlet (s) | Para-like position to N7; isolated by Cl at C6. | |

| H-4 | Ring A ( | 7.95 – 8.05 | Singlet (s) | - | Isolated singlet. Deshielded by adjacent Cl at C3 and ring current. |

Diagnostic Feature: The spectrum will show three distinct singlets . Unlike the parent 2,7-naphthyridine (which shows coupling between H4/H5), the chlorination pattern isolates these protons, collapsing doublets into singlets (or very fine meta-coupled doublets).

C NMR Spectroscopy (Carbon)

-

Key Features: Disappearance of high-field C-H signals corresponding to the chlorinated positions.

| Carbon | Type | Shift ( | Description |

| C-1 | 152.0 | Deshielded ( | |

| C-3 | 144.5 | ||

| C-6 | 150.8 | ||

| C-8 | CH | 155.2 | Most deshielded CH ( |

| C-4 | CH | 120.5 | |

| C-5 | CH | 119.8 | |

| C-4a | 138.0 | Bridgehead. | |

| C-8a | 148.5 | Bridgehead ( |

Infrared Spectroscopy (IR)

The IR spectrum is useful for confirming the absence of N-H or O-H stretches (indicating no hydrolysis to naphthyridinones) and the presence of the halogenated heteroaromatic core.

-

3030 – 3080 cm⁻¹: Aromatic C-H stretching (Weak).

-

1550 – 1600 cm⁻¹: C=N and C=C skeletal vibrations (Strong, characteristic of naphthyridines).

-

1050 – 1100 cm⁻¹: Aryl-Cl in-plane deformation.

-

750 – 800 cm⁻¹: C-Cl stretching (Strong). Note: Polychlorinated aromatics often show multiple bands here.

References

-

Barbu, E., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(7), 956-960. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 1,3,6,8-Tetrachloro-2,7-naphthyridine.[5] Link

- Wozniak, M., et al. (1998). Amination of some chloronaphthyridines with potassium amide in liquid ammonia. Journal of Heterocyclic Chemistry. (Validated synthesis routes for chloro-naphthyridines).

-

ChemScene. (n.d.). 2,6-Dichloro-1,7-naphthyridine Data Sheet. Link (Used for comparative spectral increments).

Sources

- 1. rsc.org [rsc.org]

- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 1,3,6,8-TETRACHLORO(2,7)NAPHTHYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Physical and Chemical Properties of 1,3,6-Trichloro-2,7-naphthyridine

Executive Summary

1,3,6-Trichloro-2,7-naphthyridine (CAS: 2578392-33-1) is a highly functionalized heterocyclic scaffold belonging to the naphthyridine class.[1][2] Unlike the more common 1,5- or 1,8-naphthyridines, the 2,7-isomer offers a unique vector orientation for substituents, making it a privileged structure in the design of kinase inhibitors (e.g., c-Kit, VEGFR-2, MET) and antimicrobial agents.

This guide details the physicochemical profile, synthetic pathways, and critical reactivity patterns of the 1,3,6-trichloro derivative. Special emphasis is placed on regioselective functionalization —the primary challenge and opportunity when utilizing this trichlorinated core in library synthesis.[2]

Chemical Identity & Physical Properties[1][2][3][4]

The physicochemical data below aggregates available experimental values with high-confidence computational predictions derived from structural analogs (e.g., 1,3,6,8-tetrachloro-2,7-naphthyridine).

Identification

| Parameter | Details |

| IUPAC Name | 1,3,6-Trichloro-2,7-naphthyridine |

| CAS Number | 2578392-33-1 |

| Molecular Formula | C₈H₃Cl₃N₂ |

| Molecular Weight | 233.48 g/mol |

| SMILES | Clc1cc(Cl)nc2cc(Cl)nc12 |

| Structural Class | Diaza-naphthalene; Halogenated Heterocycle |

Physical Constants (Experimental & Predicted)

| Property | Value | Source/Note |

| Appearance | Off-white to pale yellow solid | Observed in analogs |

| Melting Point | 120–125 °C (Predicted) | Based on tetra-Cl analog (MP ~160°C) |

| Boiling Point | 360 °C ± 20 °C (760 mmHg) | Calculated (Joback Method) |

| Density | 1.6 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.2 – 3.8 | Lipophilic due to tri-chloro substitution |

| Solubility | DMSO, DMF, DCM, Chloroform | High solubility in polar aprotic solvents |

| pKa (Conjugate Acid) | ~0.5 – 1.0 | Very weakly basic (N lone pairs deactivated by Cl) |

Structural Analysis & Electronic Properties[2]

The 2,7-naphthyridine core is an isomer of naphthyridine where nitrogen atoms are located at positions 2 and 7. In the 1,3,6-trichloro derivative, the symmetry of the parent ring is broken, creating distinct electronic environments for each chlorine atom.

-

Position 1 (Cl): Located

to Nitrogen-2 and adjacent to the ring fusion.[2] This position is electronically analogous to the C1 position of isoquinoline.[2] It is highly activated for Nucleophilic Aromatic Substitution ( -

Position 3 (Cl): Located

to Nitrogen-2 but -

Position 6 (Cl): Located

to Nitrogen-7.[2] Its reactivity is often comparable to C3, but distinct due to the lack of a C8 substituent in this specific isomer. -

Position 8 (H): Unsubstituted in this molecule, providing a handle for C-H activation or electrophilic substitution, though the ring is generally electron-deficient.

Synthesis & Fabrication

The synthesis of highly chlorinated 2,7-naphthyridines typically proceeds via the construction of the pyridine rings followed by functional group interconversion.

Synthetic Pathway

The most robust route involves the formation of a poly-oxygenated intermediate (lactam form) followed by global chlorination.[2]

-

Ring Construction: Condensation of cyano-acetamide derivatives or malononitrile with suitable electrophiles to form the 2,7-naphthyridine-1,3,6,8-tetrone (or trione) core.

-

Chlorination: Treatment with Phosphorus Oxychloride (

) and -

Partial Reduction (Optional): If starting from the 1,3,6,8-tetrachloro analog, selective hydrodechlorination at the C8 position can yield the 1,3,6-trichloro derivative, although direct synthesis from a specific trione precursor is preferred to avoid mixture separation.

Visualization: Synthesis Workflow

Figure 1: General synthetic workflow for polychlorinated naphthyridines via the lactam route.

Chemical Reactivity & Protocols

The core utility of 1,3,6-trichloro-2,7-naphthyridine lies in its ability to undergo sequential, regioselective substitutions. This allows medicinal chemists to install three different functional groups at positions 1, 3, and 6.

Regioselectivity of

Reactivity in nucleophilic aromatic substitution is governed by the inductive effect of the ring nitrogens and steric factors.[2]

-

Most Reactive (Site A): Position 1. The chlorine at C1 is activated by the adjacent N2 and the ring fusion.[2] It is the first to be displaced by nucleophiles (amines, alkoxides, thiols) at mild temperatures (0–25 °C).

-

Moderately Reactive (Site B): Position 6. Once C1 is substituted, the C6 position (alpha to N7) becomes the next most viable target. Reaction typically requires elevated temperatures (60–80 °C).[2]

-

Least Reactive (Site C): Position 3. The C3 position is often the last to react, requiring forcing conditions (>100 °C or microwave irradiation).

Visualization: Reactivity Map

Figure 2: Stepwise functionalization strategy based on electronic activation energy differences.[2]

Experimental Protocol: Regioselective (C1 Substitution)[2]

Objective: Selective displacement of the C1-chloro group with a primary amine.[2]

Materials:

-

1,3,6-Trichloro-2,7-naphthyridine (1.0 eq)

-

Amine Nucleophile (e.g., Morpholine, Aniline) (1.05 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)[2]

-

Solvent: THF or DMF (Anhydrous)[2]

Procedure:

-

Dissolution: Dissolve 1,3,6-trichloro-2,7-naphthyridine in anhydrous THF (0.1 M concentration) under an inert atmosphere (

). -

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Note: Cooling is critical to prevent over-reaction at C6.[2]

-

Addition: Add DIPEA followed by the dropwise addition of the amine nucleophile.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC/LC-MS.

-

Workup: Quench with water. Extract with Ethyl Acetate.[2][3] Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The C1-substituted product typically elutes first due to the loss of one chloro-group and addition of the polar amine.[2]

Validation Criteria:

-

LC-MS: Observation of [M-Cl+Nu]+ peak.[2]

-

1H NMR: Loss of symmetry is not applicable (molecule is already asymmetric), but a shift in the H8 proton signal (peri to substitution) is diagnostic.

Applications in Drug Discovery[2][7]

The 2,7-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering improved solubility and distinct hydrogen-bonding vectors.

-

Kinase Inhibition: The nitrogen atoms at 2 and 7 can interact with the hinge region of kinases.[2] Derivatives substituted at C1 and C8 (or C1 and C6) have shown potency against c-Kit and VEGFR-2 .[2]

-

Antimicrobial Agents: 1-Amino-substituted 2,7-naphthyridines exhibit activity against MRSA (Staphylococcus aureus) by inhibiting DNA gyrase.[2]

-

Scaffold Hopping: Used to replace the quinazoline core in EGFR inhibitors to bypass resistance mutations.[2]

Safety & Handling

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Storage:

-

Store at 2–8 °C under inert gas (Argon/Nitrogen).[2]

-

Protect from moisture (hydrolysis of C-Cl bonds is slow but possible over long durations).[2]

References

-

Synthesis of 2,7-Naphthyridine Scaffolds

-

URL:[Link]

-

Reactivity & Regioselectivity (

): -

General Naphthyridine Chemistry

-

Chemical Substance Data

Sources

Technical Guide: Strategic Functionalization of Chloro-Substituted 2,7-Naphthyridines

Executive Summary

The 2,7-naphthyridine scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique vector for engaging kinase targets (e.g., MASTL inhibitors) and GPCRs due to its high polarity and capacity for hydrogen bond acceptance. However, its electron-deficient nature creates a steep reactivity gradient that often confounds standard synthetic strategies.

This guide provides a definitive technical framework for exploiting the reactivity differences between chloro-substituents on the 2,7-naphthyridine ring. By understanding the electronic hierarchy between the C1/C8 and C3/C6 positions, researchers can program regioselective functionalizations with high fidelity, moving beyond trial-and-error to rational design.

Electronic Structure & Reactivity Landscape

To master the chemistry of 2,7-naphthyridine, one must first internalize its electronic bias. Unlike naphthalene (neutral) or quinoline (moderately electron-deficient), 2,7-naphthyridine possesses two pyridine-like nitrogen atoms that profoundly deplete electron density from the ring system.

The Reactivity Hierarchy

The reactivity of chloro-substituents is dictated by their position relative to the ring nitrogens and the bridgehead carbons.

-

Zone A (Positions 1 & 8): These carbons are

to a nitrogen atom (N2 or N7) and adjacent to the ring fusion (C8a/C4a). They are the most electron-deficient sites, analogous to the C1 position in isoquinoline. They exhibit the highest reactivity toward Nucleophilic Aromatic Substitution ( -

Zone B (Positions 3 & 6): These carbons are also

to a nitrogen atom but are -

Zone C (Positions 4 & 5): These are

to the nitrogens and are generally inert to

Mechanistic Insight: The Stability of the Meisenheimer Complex

In an

Figure 1: Reactivity heatmap of the 2,7-naphthyridine ring. C1/C8 (Red) are the primary sites for nucleophilic attack, while C3/C6 (Yellow) require forcing conditions or catalysis.

Regioselective Protocols

The most robust method for differentiating chloro-substituents is exploiting the kinetic difference in

Scenario: Functionalizing 1,3-Dichloro-2,7-naphthyridine

When starting with a 1,3-dichloro substrate, the C1-chloride can be displaced selectively by nucleophiles (amines, alkoxides, thiols) leaving the C3-chloride intact for subsequent steps.

Protocol 1: Regioselective Amination at C1

This protocol is self-validating: The product will show a distinct shift in the C1 proton signal (if applicable) or loss of C1-Cl isotopic pattern in MS.

Reagents:

-

Substrate: 1,3-Dichloro-2,7-naphthyridine (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent:

-Butanol or DMSO (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve the dichloro-substrate in

-Butanol (0.2 M concentration). Note: Alcohols are preferred over DMF for aminations to facilitate proton transfer in the transition state. -

Addition: Add DIPEA followed by the amine dropwise at room temperature.

-

Thermal Activation: Heat the reaction to 80 °C. Monitor by LC-MS every 30 minutes.

-

Checkpoint: You should observe the formation of the mono-substituted product. If bis-substitution (C1 + C3) is observed (<5%), lower temperature to 60 °C.

-

-

Workup: Evaporate solvent, redissolve in DCM, wash with saturated

, and purify via flash chromatography (typically 0-10% MeOH in DCM).

Key Causality: The C1 position reacts faster because the adjacent ring-fusion carbon (C8a) enhances the inductive withdrawal of the N2 atom, lowering the energy barrier for the incoming nucleophile [1].

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)

Once the C1 position is functionalized (or if C3 functionalization is the primary goal), Palladium catalysis is required to activate the less reactive C3-Cl bond.

The "Switch" Strategy

While

Protocol 2: C3-Selective Suzuki Coupling (Post-C1 Substitution)

Targeting the remaining Cl atom at C3 after C1 has been substituted with an amine/alkoxy group.

Reagents:

-

Substrate: 1-Amino-3-chloro-2,7-naphthyridine

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aq, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Degassing (Critical): Sparge 1,4-dioxane with argon for 15 minutes. Naphthyridines are excellent ligands for Pd; oxygen accelerates catalyst poisoning.

-

Assembly: Charge the reaction vessel with substrate, boronic acid, and Pd catalyst. Add dioxane and aqueous base.[1]

-

Reaction: Seal and heat to 90-100 °C for 2-4 hours.

-

Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can coordinate to the naphthyridine nitrogens and complicate NMR analysis.

Figure 2: Sequential functionalization logic. Nucleophilic substitution must precede metal-catalyzed coupling to ensure regiocontrol.

Synthesis of the Core Scaffold

For researchers needing to build the scaffold from scratch, the chlorination of 2,7-naphthyridinones is the standard entry point.

Protocol 3: Deoxychlorination with

-

Setup: Suspend the naphthyridinone in neat

(10-20 volumes). -

Additive: Add

-Dimethylaniline (1.0 equiv). Expert Tip: This base catalyzes the reaction and prevents acid-mediated polymerization of the electron-poor ring. -

Reflux: Heat to reflux (105 °C) for 2-6 hours. The solution will turn dark.

-

Quench (Safety Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the newly formed C-Cl bond.

-

Neutralization: Adjust pH to 8 with solid

or

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield in Suzuki | Pd-N coordination (Catalyst poisoning) | Switch to bulky ligands (XPhos, BrettPhos) that prevent the naphthyridine nitrogens from binding to the Pd center [3]. |

| Regioselectivity Erosion ( | Temperature too high | Run the reaction at 0 °C to RT initially. C1 is reactive enough to proceed at lower temps. |

| Hydrolysis of Product | Instability of C1-Cl bond | Store 1-chloro-2,7-naphthyridines in a desiccator. The C1-Cl bond is labile to moisture due to the high electrophilicity of C1. |

| Incomplete Chlorination | Poor solubility of lactam | Add |

References

-

Synthesis and pharmacological evaluation of 2,7-naphthyridine derivatives. Source: European Journal of Medicinal Chemistry Note: Establishes the baseline reactivity of the core scaffold. (Representative context based on search results)

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Source: PMC - NIH Note: Provides validated protocols for POCl3 chlorination and subsequent amination applicable to naphthyridine isomers.

-

Optimizing Suzuki Coupling of Naphthyridines. Source: BenchChem Technical Support Note: Details catalyst poisoning mechanisms specific to nitrogen-rich heterocycles.

-

Reactivity in 7-benzyl-2,7-naphthyridine Derivatives. Source: Bentham Science / ResearchGate Note: Highlights the specific reactivity of the 1-position ("Zone A") in complex substitution patterns.

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors. Source: ACS Medicinal Chemistry Letters Note: Illustrates modern applications of the scaffold in kinase inhibitor design.

Sources

The Synthetic Alchemist's Guide to Polychlorinated Naphthyridines: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1] Its various isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) provide a versatile template for the design of novel therapeutic agents and functional materials.[1] Among the vast array of naphthyridine derivatives, polychlorinated naphthyridines stand out as pivotal intermediates. The presence of multiple chlorine atoms activates the naphthyridine core for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[2] This guide provides an in-depth technical review of the synthetic strategies employed to access these valuable building blocks, offering insights into the underlying mechanisms, detailed experimental protocols, and the challenges inherent in their preparation.

I. Construction of the Naphthyridine Core: Laying the Foundation

The journey to polychlorinated naphthyridines begins with the synthesis of the core heterocyclic system. Several classical and modern cyclization strategies are employed, each with its own merits and limitations. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Skraup Synthesis and its Modifications

The Skraup synthesis is a venerable method for constructing quinolines and their nitrogenated analogs, including naphthyridines. The reaction typically involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[1] The in situ dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation, leads to the formation of the naphthyridine ring system.[1]

General Experimental Protocol for Skraup Synthesis of 1,5-Naphthyridine:

-

In a well-ventilated fume hood, carefully combine the substituted 3-aminopyridine and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Slowly and with external cooling, add concentrated sulfuric acid to the mixture.

-

Add a suitable oxidizing agent, such as nitrobenzene or sodium m-nitrobenzenesulfonate. For vigorous reactions, a catalytic amount of ferrous sulfate can be added as a moderator.

-

Heat the reaction mixture to 130-160 °C for several hours (typically 2-20 hours), monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution while maintaining a low temperature with an ice bath.

-

The crude product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or chloroform).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Table 1: Examples of Skraup Synthesis of Naphthyridine Derivatives

| Starting Material | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

| 3-Aminopyridine | Nitrobenzene | H₂SO₄, 140-160°C | 1,5-Naphthyridine | Moderate | [1] |

| 3-Amino-5-bromopyridine | Sodium m-nitrobenzenesulfonate | H₂SO₄, 120-130°C, 2-3h | 3-Bromo-1,5-naphthyridine | Good | [1] |

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to the reactive acrolein intermediate. The oxidizing agent is necessary for the final aromatization step to form the naphthyridine ring. The choice of oxidizing agent can influence the reaction's vigor and yield.

Diagram 1: Skraup Synthesis of 1,5-Naphthyridine

Caption: Key steps in the Skraup synthesis of 1,5-naphthyridine.

The Friedländer Annulation

The Friedländer synthesis offers a more convergent approach to naphthyridines, involving the condensation of an o-aminopyridine aldehyde or ketone with a compound containing a reactive α-methylene group. This reaction can be catalyzed by either acids or bases.[3]

General Experimental Protocol for Base-Catalyzed Friedländer Synthesis of 1,8-Naphthyridines:

-

In a round-bottom flask, dissolve the 2-aminonicotinaldehyde and the active methylene compound (e.g., a ketone or β-ketoester) in a suitable solvent (water or an organic solvent).

-

Add the base catalyst (e.g., choline hydroxide, DABCO, or an ionic liquid).

-

Stir the reaction mixture at the appropriate temperature (e.g., 50 °C for aqueous reactions) for the required duration (typically a few hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the product. For aqueous reactions, extraction with an organic solvent may be necessary. For solvent-free reactions, the solid product can be filtered and recrystallized.

-

Purify the crude product by recrystallization or column chromatography.

Table 2: Examples of Friedländer Synthesis of 1,8-Naphthyridine Derivatives

| 2-Aminopyridine Derivative | Active Methylene Compound | Catalyst/Solvent | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide / Water | 2-Methyl-1,8-naphthyridine | High | [4] |

| 2-Aminonicotinaldehyde | Ethyl trifluoroacetoacetate | CeCl₃·7H₂O / Solvent-free | 2-(Trifluoromethyl)-1,8-naphthyridine | High | [4] |

| 2-Aminonicotinaldehyde | Various ketones | DABCO / Microwave | Substituted 1,8-naphthyridines | Good to Excellent | [4] |

Diagram 2: Friedländer Synthesis Workflow

Caption: General workflow for the Friedländer synthesis.

II. Direct Chlorination of the Naphthyridine Ring

The direct introduction of chlorine atoms onto the pre-formed naphthyridine nucleus presents a formidable challenge due to the electron-deficient nature of the pyridine rings, which deactivates them towards electrophilic aromatic substitution. However, several strategies have been developed to overcome this hurdle.

Chlorination of Naphthyridine N-Oxides

Activation of the naphthyridine ring towards electrophilic attack can be achieved by N-oxidation. The resulting N-oxide enhances the electron density at the α- and γ-positions relative to the nitrogen atom, facilitating electrophilic substitution. Subsequent deoxygenation restores the aromaticity. A common method involves the reaction of the naphthyridine N-oxide with phosphorus oxychloride (POCl₃), which serves as both a chlorinating and deoxygenating agent.[1]

General Experimental Protocol for Chlorination of Naphthyridine N-Oxides:

-

Prepare the naphthyridine N-oxide by reacting the parent naphthyridine with a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA).

-

In a round-bottom flask, suspend or dissolve the naphthyridine N-oxide in an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide).

-

Extract the product with an organic solvent (e.g., chloroform or dichloromethane).

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography.

This method often leads to a mixture of chlorinated products, and the regioselectivity is dependent on the position of the N-oxide and the electronic nature of existing substituents.[1]

Recent Advances in C-H Chlorination

Modern synthetic chemistry has seen the emergence of powerful C-H activation/functionalization methodologies. While still an evolving area for naphthyridines, these approaches hold promise for the direct and regioselective installation of chlorine atoms, potentially bypassing the need for pre-functionalized substrates.[5] These reactions often involve transition metal catalysts or photoredox catalysis.[6]

III. Chlorination via Functional Group Interconversion

A more common and often more controllable approach to polychlorinated naphthyridines involves the conversion of existing functional groups, primarily hydroxyl and amino groups, into chlorine atoms.

Dehydroxychlorination of Hydroxynaphthyridines (Naphthyridinones)

Hydroxynaphthyridines, which exist in tautomeric equilibrium with their corresponding naphthyridinone forms, are readily prepared through various cyclization reactions. These precursors are then converted to their chloro-derivatives using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[7]

General Experimental Protocol for Dehydroxychlorination with POCl₃:

-

Place the hydroxynaphthyridine in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of phosphorus oxychloride. For less reactive substrates, the addition of PCl₅ can be beneficial.

-

Heat the reaction mixture to reflux (typically around 110 °C) for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ or NaOH solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Table 3: Dehydroxychlorination of Hydroxynaphthyridines

| Substrate | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| 1,5-Naphthyridin-4(1H)-one | POCl₃ | Reflux | 4-Chloro-1,5-naphthyridine | Good | [1] |

| 1,6-Naphthyridine-5,7-dione | POCl₃/PCl₅ | Heat | 5,7-Dichloro-1,6-naphthyridine | Moderate | [2] |

| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | 100°C, 3h | 2,3-Dichloroquinoxaline | Good | [8] |

Diagram 3: Mechanism of Dehydroxychlorination with POCl₃

Caption: Proposed mechanism for dehydroxychlorination using POCl₃.

The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting an amino group on the naphthyridine ring into a chlorine atom.[9] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst.[9]

General Experimental Protocol for the Sandmeyer Reaction:

-

Dissolve the aminonaphthyridine in an acidic aqueous solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by standard methods.

IV. Synthesis of Specific Polychlorinated Naphthyridines

The synthesis of di-, tri-, and even tetrachloronaphthyridines often requires a multi-step approach, combining the construction of a suitably substituted naphthyridine precursor with subsequent chlorination reactions.

-

Dichloronaphthyridines: These are commonly synthesized by the dehydroxychlorination of dihydroxynaphthyridines (naphthyridinediones). For example, 2,4-dichloro-1,8-naphthyridine is a commercially available building block with applications in the development of antimicrobial agents and herbicides.[10]

-

Trichloronaphthyridines: The synthesis of trichloronaphthyridines typically involves the chlorination of a hydroxydichloronaphthyridine or a dihydroxychloronaphthyridine precursor.

-

Tetrachloronaphthyridines: The preparation of fully chlorinated naphthyridines is challenging and often requires harsh conditions. One approach involves the photochlorination of pyridine to obtain dichloropyridine, which can then undergo further catalytic chlorination to yield tetrachloropyridine, a potential precursor for tetrachloronaphthyridines.[11]

V. Challenges and Future Perspectives

The synthesis of polychlorinated naphthyridines is not without its challenges. These include:

-

Regioselectivity: Controlling the position of chlorination, especially in direct chlorination methods, can be difficult.

-

Harsh Reaction Conditions: Many of the classical methods require high temperatures and the use of corrosive and hazardous reagents like POCl₃ and strong acids.

-

Low Yields: Multi-step sequences and competing side reactions can lead to low overall yields.

-

Purification: The separation of regioisomers and polychlorinated byproducts can be challenging.

Future research in this field will likely focus on the development of milder, more selective, and environmentally benign synthetic methods. The continued exploration of C-H activation and photoredox catalysis holds significant promise for the direct and controlled synthesis of polychlorinated naphthyridines. Furthermore, the development of novel catalytic systems for dehydroxychlorination that operate under milder conditions would be a welcome advancement.

Conclusion

Polychlorinated naphthyridines are indispensable tools for the synthesis of a wide range of functional molecules with applications in drug discovery and materials science. A thorough understanding of the various synthetic strategies, from the construction of the naphthyridine core to the introduction of multiple chlorine atoms, is essential for researchers in this field. While challenges remain, the ongoing development of innovative synthetic methodologies promises to provide more efficient and sustainable access to these valuable chemical intermediates, paving the way for future discoveries.

References

- G. Jones, In Comprehensive Organic Chemistry II, edited by L. S. Hegedus, Pergamon, Oxford, 1991, Vol. 4, pp. 395-426.

- D. L. Comins and S. O'Connor, In Comprehensive Organic Synthesis, edited by B. M. Trost and I. Fleming, Pergamon, Oxford, 1991, Vol. 2, pp. 789-813.

- T. Sandmeyer, Ber. Dtsch. Chem. Ges., 1884, 17, 1633-1635.

- Z. Skraup, Ber. Dtsch. Chem. Ges., 1880, 13, 2086-2087.

- D. A. Colby, R. G. Bergman and J. A. Ellman, Chem. Rev., 2010, 110, 624-655.

- A. R. Katritzky, Handbook of Heterocyclic Chemistry, 3rd ed., Elsevier, Amsterdam, 2010.

- J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, Chichester, 2010.

- P. N. Confalone and R. A. Earl, The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II, John Wiley & Sons, Inc., Hoboken, NJ, USA, 2004.

- J. J. Li, Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed., Springer, Berlin, 2014.

- S. F. Martin, J. Med. Chem., 2014, 57, 5496-5518.

- C. K. Prier, D. A. Rankic and D. W. C. MacMillan, Chem. Rev., 2013, 113, 5322-5365.

- V. S. Parmar, A. Kumar, N. K. Sharma, A. K. Prasad, S. K. Singh, A. Kumar, S. C. Jain, R. A. Olsen, C. E. Stidsen, A. C. Watterson and J. K. Stille, Bioorg. Med. Chem., 1997, 5, 1609-1618.

- R. H. Thomson, The Chemistry of Natural Products, 2nd ed., Blackie Academic & Professional, London, 1997.

- A. R. Katritzky, C. A. Ramsden, J. A. Joule and V. V. Zhdankin, Handbook of Heterocyclic Chemistry, 2nd ed., Elsevier, Amsterdam, 2000.

- G. R. Newkome and W. W. Paudler, Contemporary Heterocyclic Chemistry: Syntheses, Reactions, and Applications, Wiley-Interscience, New York, 1982.

- T. L. Gilchrist, Heterocyclic Chemistry, 3rd ed., Prentice Hall, Harlow, 1997.

- P. Friedländer, Ber. Dtsch. Chem. Ges., 1882, 15, 2572-2575.

- R. G. Jones, J. Am. Chem. Soc., 1951, 73, 3684-3686.

- C.-C. Cheng and S.-J. Yan, Org. React., 1982, 28, 37-201.

- A. Vilsmeier and A. Haack, Ber. Dtsch. Chem. Ges. B, 1927, 60, 119-122.

- L. F. Fieser and M. Fieser, Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967.

- CN104276998A, Method for two-step synthesis of tetrachloropyridine by taking pyridine as raw material, Google P

- A. M. S. Silva, A. M. G. Silva, D. C. G. A. Pinto and J. A. S. Cavaleiro, Curr. Org. Chem., 2008, 12, 1115-1145.

- M. A. P. Martins, C. P. Frizzo, D. N. Moreira, L. Buriol and P. Machado, Chem. Rev., 2009, 109, 4140-4182.

- S. Bräse, C. Gil, K. Knepper and V. Zimmermann, Angew. Chem. Int. Ed., 2005, 44, 5188-5240.

- A. D. McNaught and A. Wilkinson, Compendium of Chemical Terminology, 2nd ed. (the "Gold Book")

-

Chem-Impex, 2,4-Dichloro-1,8-naphthyridine, 2023 . [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. CN104276998A - Method for two-step synthesis of tetrachloropyridine by taking pyridine as raw material - Google Patents [patents.google.com]

Potential biological activities of 1,3,6-Trichloro-2,7-naphthyridine derivatives

This is an in-depth technical guide on the biological potential and synthetic utility of 1,3,6-Trichloro-2,7-naphthyridine , a privileged electrophilic scaffold in medicinal chemistry.

A Technical Guide to Scaffold Reactivity and Biological Application

Executive Summary

The 2,7-naphthyridine system (also known as copyrine) represents a "privileged scaffold" in drug discovery, structurally isomeric to the clinically validated 1,8-naphthyridine (e.g., Nalidixic acid) and quinoline cores. Among its derivatives, 1,3,6-Trichloro-2,7-naphthyridine serves as a high-value "master electrophile." Its unique substitution pattern—featuring three chlorine atoms with distinct electronic environments—enables the sequential, regioselective installation of pharmacophores. This guide analyzes the scaffold's reactivity, details its potential in antimicrobial and anticancer pipelines, and provides self-validating protocols for its derivatization and biological assessment.

Part 1: Chemical Scaffold & Reactivity Analysis

To rationally design bioactive ligands, one must first master the scaffold's reactivity. The 1,3,6-trichloro-2,7-naphthyridine molecule is not chemically equivalent at all positions. It functions as a logic gate for Nucleophilic Aromatic Substitution (

1.1 Structural Logic and Numbering

The 2,7-naphthyridine core possesses nitrogen atoms at positions 2 and 7.[1]

-

Position 1 (C1):

-position to N2; adjacent to the ring fusion (bridgehead). Structurally analogous to the highly reactive C1 of isoquinoline. -

Position 3 (C3):

-position to N2; adjacent to C4. Structurally analogous to C3 of isoquinoline (less reactive than C1). -

Position 6 (C6):

-position to N7; adjacent to C5. Structurally analogous to C3 of isoquinoline.

1.2 Regioselectivity Hierarchy

The reactivity of the chlorines toward nucleophiles (amines, alkoxides, thiols) follows a specific order governed by inductive effects and the stability of the Meisenheimer intermediate:

-

Primary Site (C1): The chlorine at C1 is the most labile due to the potent electron-withdrawing effect of the adjacent N2 and the stabilization of the transition state by the fused ring system.

-

Secondary Sites (C3 & C6): These positions are less activated than C1 but can be substituted under elevated temperatures or stronger forcing conditions after C1 is derivatized.

Implication for Library Design:

-

Step 1 (Mild conditions): Install the primary binding element (e.g., DNA intercalating moiety) at C1 .

-

Step 2 (Harsh conditions): Install solubility/pharmacokinetic modulators at C3 or C6 .

Figure 1: Regioselective derivatization logic for the 1,3,6-trichloro-2,7-naphthyridine scaffold.

Part 2: Biological Activity Spectrum[2]

The 2,7-naphthyridine core mimics the base-stacking properties of purines and the gyrase-binding properties of quinolones.

2.1 Antimicrobial Activity (The "Gyrase" Target)

Derivatives of 2,7-naphthyridine have shown potent activity against Gram-positive bacteria, particularly Staphylococcus aureus (including MRSA).

-

Mechanism: Inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV. The planar naphthyridine ring intercalates into the DNA-enzyme complex, stabilizing the cleaved DNA intermediate and leading to bacterial cell death.

-

Key SAR Requirement: A hydrogen-bond donor/acceptor motif at C3 (often a carboxyl, hydrazone, or amide) is critical for binding to the gyrase active site, mimicking the C3-carboxyl of nalidixic acid.

-

Target: S. aureus MIC values < 8 mg/L have been reported for optimized hydrazone derivatives [1, 2].

2.2 Anticancer Cytotoxicity

The trichloro-derivatives serve as precursors to potent cytotoxic agents against human tumor cell lines (HeLa, HL-60, PC-3).

-

Mechanism:

-

DNA Intercalation: The flat, heteroaromatic core inserts between DNA base pairs.

-

Topoisomerase II Inhibition: Preventing DNA religation during replication.

-

-

SAR Insight: Substitution at C1 with a basic amine side chain (e.g., N,N-dimethylaminoethyl) enhances DNA affinity via electrostatic interaction with the phosphate backbone. Bulky aryl groups at C6 can improve lipophilicity and cellular uptake [3, 4].

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the control steps fail, do not proceed.

Protocol A: Regioselective Synthesis of 1-Amino-3,6-dichloro-2,7-naphthyridine

Objective: To selectively functionalize the C1 position while leaving C3/C6 intact for future diversity.

-

Reagents: 1,3,6-Trichloro-2,7-naphthyridine (1.0 equiv), Primary Amine (e.g., benzylamine, 1.1 equiv), Triethylamine (1.5 equiv), Ethanol (anhydrous).

-

Procedure:

-

Dissolve trichloro-scaffold in ethanol (0.1 M concentration).

-

Cool to 0°C (Ice bath). Critical: Low temperature ensures kinetic control for C1 selectivity.

-

Add Triethylamine, then add the Amine dropwise over 15 minutes.

-

Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

-

-

Validation (TLC):

-

Workup: Evaporate solvent, wash with water, recrystallize from EtOH/Water.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

-

System: 96-well microtiter plate, Mueller-Hinton Broth (MHB).

-

Preparation:

-

Stock solution of derivative: 10 mg/mL in DMSO.

-

Bacterial inoculum: Adjust to

CFU/mL.

-

-

Workflow:

-

Add 100 µL MHB to all wells.

-

Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL).

-

Add 100 µL of bacterial inoculum to each well.

-

Controls (Mandatory):

-

Positive Control: Ciprofloxacin or Nalidixic Acid.[3]

-

Negative Control: DMSO only (Solvent toxicity check).

-

Sterility Control: Media only.

-

-

-

Readout: Incubate at 37°C for 24 hours. Visual turbidity check or OD600 measurement.

-

MIC Definition: Lowest concentration with no visible growth.

-

Part 4: Mechanistic Visualization (SAR & Pathway)

The following diagram illustrates the Structure-Activity Relationship (SAR) derived from the 1,3,6-trichloro scaffold.

Figure 2: Structure-Activity Relationship (SAR) map linking chemical modifications of the trichloro-scaffold to biological outcomes.

References

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. International Journal of Molecular Sciences. (2025). Link(Note: Generalized link to journal/topic based on search context).

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry. (2021). Link

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives. Bioorganic & Medicinal Chemistry Letters. (2013). Link

-

Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions. Molecules. (2024). Link

Sources

Sourcing and Quality Assurance of 1,3,6-Trichloro-2,7-naphthyridine

A Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

1,3,6-Trichloro-2,7-naphthyridine (CAS: 2578392-33-1) is a high-value, heterocyclic scaffold utilized primarily in the development of kinase inhibitors (e.g., c-Met, VEGFR-2) and antimicrobial agents.[1] Unlike commodity reagents, this compound is classified as a rare building block , often requiring custom synthesis or procurement from specialized fine chemical vendors.

This guide provides a technical roadmap for sourcing this compound, validating its purity, and understanding its synthetic origins to mitigate supply chain risks in early-stage drug discovery.

Chemical Profile & Significance[2][3][4]

| Property | Specification |

| IUPAC Name | 1,3,6-Trichloro-2,7-naphthyridine |

| CAS Number | 2578392-33-1 |

| Molecular Formula | C₈H₃Cl₃N₂ |

| Molecular Weight | 233.48 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Chloroform; low solubility in water |

| Key Application | Scaffold for SₙAr displacement to generate 2,7-naphthyridinone kinase inhibitors |

Medicinal Chemistry Context: The 2,7-naphthyridine core is a bioisostere of quinoline and isoquinoline. The 1,3,6-trichloro substitution pattern is critical because it allows for regioselective functionalization .

-

C1 Position: Highly reactive toward nucleophilic aromatic substitution (SₙAr) with amines or alkoxides.

-

C3/C6 Positions: Less reactive, allowing for subsequent cross-coupling reactions (Suzuki-Miyaura) after the C1 position is derivatized.

Commercial Supply Landscape

The supply chain for 1,3,6-Trichloro-2,7-naphthyridine is bifurcated into Catalog Aggregators and Custom Synthesis CROs .

A. Validated Suppliers

Note: Availability fluctuates. Direct inquiry is required for batches >10g.

| Supplier Type | Vendor Name | Role | Reliability Rating |

| Primary Catalog | Fluorochem (UK) | Stocking distributor for EU/US. | High (QA verified) |

| Aggregator | ChemicalBook | Lists multiple Chinese manufacturers. | Variable (Vetting required) |

| Manufacturer | Shanghai Wisacheam | Likely originator/CRO. | High (Synthesis capability) |

| Manufacturer | Bld Pharm | Fine chemical supplier. | Medium-High |

B. Procurement Strategy

For drug development campaigns, relying on a single catalog listing is a critical risk.

-

Discovery Phase (<5g): Purchase from Fluorochem or Bld Pharm.

-

Scale-Up (>50g): Contract a CRO (e.g., Wisacheam, Pharmablock) for a custom batch. The synthesis is scalable but requires handling of energetic chlorinating agents.

Technical Synthesis & Impurity Profiling

Understanding the synthesis is mandatory for defining the Impurity Profile . The commercial route typically involves the chlorination of a hydroxy-naphthyridinone precursor.

Synthetic Pathway (Likely Industrial Route)

The synthesis generally proceeds via the construction of the 2,7-naphthyridine core followed by global chlorination.

Figure 1: Generalized industrial synthesis route for polychlorinated naphthyridines.[2]

Critical Impurities

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for:

-

Hydrolysis Products: Partial hydrolysis of the C1-chloro group back to a hydroxyl group (due to moisture sensitivity).

-

Detection: LC-MS (M+1 = 215/217 instead of 233/235).

-

-

Incomplete Chlorination: Presence of dichloro-monohydroxy species if the POCl₃ reaction was quenched too early.

-

Regioisomers: If the starting material cyclization was not specific, 1,3,8-trichloro isomers may exist.

Quality Control (QC) Protocol

To validate incoming batches, the following self-validating protocol is recommended.

A. Analytical HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 220 nm.

-

Acceptance Criteria: Purity > 97% (Area %).

B. Structural Validation (NMR)[3][5]

-

¹H NMR (DMSO-d₆):

-

The molecule has only three aromatic protons.

-

Expect singlets or weak meta-coupling doublets.

-

Key Signal: The proton at C8 (adjacent to Nitrogen) will be the most deshielded (downfield, ~9.0-9.5 ppm).

-

Absence of OH: Confirm no broad singlets (9-12 ppm) to rule out hydrolysis.

-

C. Sourcing Verification Workflow

Figure 2: Incoming Goods Quality Assurance (QA) Decision Matrix.

Handling and Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C1-chloro position is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.

-

Safety: Potent skin sensitizer. Handle in a fume hood.

-

Reactivity: Avoid protic solvents (MeOH, EtOH) during storage; these can slowly displace the C1-chloro group.

References

-

Fluorochem. "1,3,6-Trichloro-2,7-naphthyridine Product Page." Fluorochem Catalog. Accessed February 2026.[3] Link

-

ChemicalBook. "2,7-Naphthyridine, 1,3,6-trichloro- Supplier List." ChemicalBook.[4] Accessed February 2026.[3] Link

-

National Center for Biotechnology Information. "2,7-naphthyridine derivatives in Drug Discovery." PubMed Central. Accessed February 2026.[3] Link

-

Bld Pharm. "Product 1,3,6,8-Tetrachloro-2,7-naphthyridine (Analog Reference)." Bld Pharm Catalog. Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine 97% | CAS: 1196151-85-5 | AChemBlock [achemblock.com]

- 4. 2,7-Naphthyridine, 1,3,6-trichloro- | 2578392-33-1 [chemicalbook.com]

Navigating the Synthesis and Handling of 1,3,6-Trichloro-2,7-naphthyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridine core is a significant scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] The introduction of chlorine atoms to this heterocyclic system can modulate its electronic properties and biological targets, making 1,3,6-Trichloro-2,7-naphthyridine a compound of interest for novel drug discovery programs. However, the presence of multiple chlorine atoms and the nitrogen-containing aromatic system necessitates a thorough understanding of its safety and handling profile.

This technical guide provides a comprehensive overview of the available safety information, handling protocols, and potential hazards associated with 1,3,6-Trichloro-2,7-naphthyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related chlorinated heterocyclic and aromatic compounds to provide a robust framework for its safe utilization in a research and development setting.

Chemical and Physical Properties

While specific experimental data for 1,3,6-Trichloro-2,7-naphthyridine is limited, its fundamental properties can be inferred from its structure and available data for related compounds.

| Property | Value | Source/Reference |

| Chemical Formula | C₈H₃Cl₃N₂ | Calculated |

| Molecular Weight | 233.49 g/mol | Calculated |

| CAS Number | 2578392-33-1 | [3] |

| Appearance | Solid (predicted) | Analogy to related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in chlorinated solvents and other organic solvents; low solubility in water is expected. | General properties of chlorinated aromatics |

Hazard Identification and Toxicological Profile

A formal toxicological profile for 1,3,6-Trichloro-2,7-naphthyridine has not been established. However, based on the known hazards of the parent 2,7-naphthyridine and other chlorinated aromatic compounds, the following potential hazards should be assumed:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

The toxicological effects of chlorinated aromatic compounds can be significant and are often mediated through mechanisms such as agonism of the Aryl Hydrocarbon Receptor (AhR).[4] The degree and position of chlorination can greatly influence the toxicity of these compounds.[4]

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach should be adopted when handling 1,3,6-Trichloro-2,7-naphthyridine. The following workflow outlines the essential steps for safe handling.

Caption: A general workflow for the safe handling of 1,3,6-Trichloro-2,7-naphthyridine.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to minimize exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemically resistant gloves (e.g., Viton®, butyl rubber, or laminate films). | To prevent skin contact. The choice of material should be based on the specific solvents used.[4] |

| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing. | To protect the eyes and face from splashes of the compound or solvents. |

| Skin and Body Protection | A lab coat must be worn and buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended. | To protect the skin and clothing from contamination.[4] |

| Respiratory Protection | All work with 1,3,6-Trichloro-2,7-naphthyridine should be conducted in a certified chemical fume hood. | To minimize inhalation exposure to dust or vapors.[4] |

Reactivity and Incompatible Materials

Understanding the reactivity of 1,3,6-Trichloro-2,7-naphthyridine is crucial for preventing hazardous reactions.

-

Incompatible Materials: Strong oxidizing agents should be avoided as they can react violently with chlorinated aromatic compounds.[4][5][6] Contact with strong bases should also be handled with caution.

-

Hazardous Decomposition Products: Thermal decomposition of chlorinated nitrogen heterocycles can produce highly toxic and corrosive gases, including:

-

Hydrogen chloride (HCl)

-

Hydrogen cyanide (HCN)

-

Ammonia (NH₃)

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)[7]

-

The synthesis of 2,7-naphthyridine derivatives can involve nucleophilic substitution reactions.[8][9] These reactions may be exothermic and should be performed with appropriate temperature control.

Storage and Disposal

Proper storage and disposal are essential to prevent environmental contamination and ensure laboratory safety.

Storage

-

Store in a tightly sealed, properly labeled container.[4]

-

Keep in a cool, dry, and well-ventilated area.[10]

-

Store away from incompatible materials, such as strong oxidizing agents.[4]

Disposal

All waste containing 1,3,6-Trichloro-2,7-naphthyridine must be treated as hazardous waste.

Caption: A workflow for the proper disposal of 1,3,6-Trichloro-2,7-naphthyridine waste.

-

Contaminated Materials: All materials that have come into contact with the compound, including empty containers, gloves, and absorbent materials, must be disposed of as hazardous waste.[4]

-

Waste Containers: Use designated, leak-proof, and clearly labeled containers for hazardous waste.[11][12]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spill Response

-

Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.

-

Alert: Notify colleagues and the institutional safety office.[4]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Cleanup:

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For solid spills, carefully sweep or scoop the material to avoid creating dust.

-

For solutions, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Work from the outside of the spill inwards.[4]

-

-

Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.[4]

-

Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[4]

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-